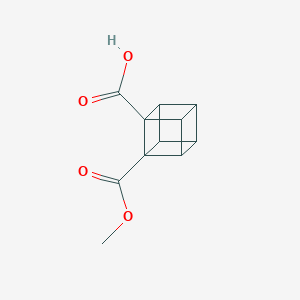
Carbo methoxycubanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbo methoxycubanecarboxylic acid is a unique organic compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. This compound falls under the category of carboxylic acids, which are organic acids containing a carboxyl group (-COOH). The cubane structure imparts unique chemical and physical properties to the compound, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbo methoxycubanecarboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane with carboxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry and catalysis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Carbo methoxycubanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups, such as alcohols or aldehydes.
Substitution: The cubane structure allows for various substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Carbo methoxycubanecarboxylic acid has several applications in scientific research:
Chemistry: The unique cubane structure makes it a valuable compound for studying strained ring systems and their reactivity.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: The compound’s unique properties may find applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of carbo methoxycubanecarboxylic acid involves its interaction with various molecular targets and pathways. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially leading to novel biological activities. The exact pathways and targets are still under investigation, but the compound’s unique geometry plays a crucial role in its effects.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent compound of carbo methoxycubanecarboxylic acid, known for its highly strained cubic structure.
Methoxycubane: A derivative with a methoxy group, similar in structure but lacking the carboxyl group.
Carboxycubane: Another derivative with a carboxyl group, similar but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both methoxy and carboxyl groups on the cubane structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-methoxycarbonylcubane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-15-9(14)11-6-3-2-4(6)10(11,8(12)13)5(2)7(3)11/h2-7H,1H3,(H,12,13) |
InChI Key |
SLCBZMHPTMINJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















